2-(5-amino-1-ethylpyrazol-3-yl)acetic acid
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Overview
Description
2-(5-amino-1-ethylpyrazol-3-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1-ethylpyrazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1-ethylpyrazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(5-amino-1-ethylpyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-amino-1-ethylpyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions are crucial in its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group.
Indole-3-acetic acid: A plant hormone with a different ring structure but similar acetic acid functionality.
Uniqueness
2-(5-amino-1-ethylpyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(5-amino-1-ethylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-10-6(8)3-5(9-10)4-7(11)12/h3H,2,4,8H2,1H3,(H,11,12) |
InChI Key |
OGZIFSAMAQGDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CC(=O)O)N |
Origin of Product |
United States |
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